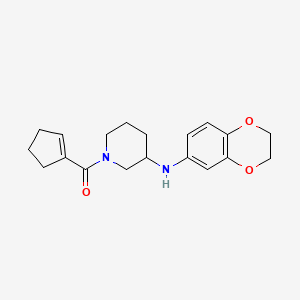![molecular formula C25H28N2O2 B6131588 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 has been studied extensively for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells selectively.
作用機序
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the apoptosis pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the cleavage of downstream targets and ultimately resulting in apoptosis. PAC-1 has been shown to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis selectively in cancer cells, leading to the inhibition of tumor growth. PAC-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, PAC-1 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
実験室実験の利点と制限
One of the advantages of PAC-1 is its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment. PAC-1 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For PAC-1 research include exploring its potential in combination therapy with other anticancer agents, investigating its potential as a radiosensitizer, and developing more soluble analogs. Additionally, further research is needed to understand the mechanism of action of PAC-1 and to identify biomarkers that can predict its efficacy in cancer treatment.
Conclusion
In conclusion, PAC-1 is a promising candidate for cancer treatment due to its ability to induce apoptosis selectively in cancer cells. The synthesis of PAC-1 is relatively simple, and it has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy drugs when used in combination. Future research directions for PAC-1 include exploring its potential in combination therapy, investigating its potential as a radiosensitizer, and developing more soluble analogs.
合成法
The synthesis of PAC-1 involves the reaction of 1-benzyl-4-piperidone with cyclohexane-1,3-dione in the presence of ammonium acetate. The reaction produces PAC-1 as a yellow solid with a melting point of 175-177°C. The synthesis of PAC-1 is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PAC-1 has been studied extensively for its potential as an anticancer agent. Several studies have shown that PAC-1 induces apoptosis in cancer cells selectively, making it a promising candidate for cancer treatment. PAC-1 has been shown to induce apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
特性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24-15-21(20-9-5-2-6-10-20)16-25(29)23(24)17-26-22-11-13-27(14-12-22)18-19-7-3-1-4-8-19/h1-10,17,21-22,28H,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFWJNMVGIRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6131514.png)
![3-(1-piperidinyl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![1'-{[(4-phenoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6131532.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B6131551.png)
methanol](/img/structure/B6131559.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B6131567.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6131578.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6131601.png)
![(2-{[4-(allyloxy)-3-iodo-5-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131602.png)

